Fumaramic acid
Overview
Description
Fumaramic acid, also known as trans-butenedioic acid, is an organic compound with the chemical formula HO₂CCH=CHCO₂H. It is a white crystalline solid that occurs widely in nature and has a fruit-like taste. This compound is an important intermediate in the citric acid cycle, which is used by cells to produce energy in the form of adenosine triphosphate (ATP) from food. It is found in various plants, fungi, and lichens, and is also produced in human skin when exposed to sunlight .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fumaramic acid can be synthesized through the isomerization of maleic acid. This process involves heating maleic acid in the presence of a catalyst such as hydrochloric acid or by using non-catalytic methods under specific temperature and pressure conditions . Another method involves the oxidation of succinic acid using the enzyme succinate dehydrogenase .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic isomerization of maleic acid anhydride. This process is carried out by heating maleic acid anhydride in the presence of water and a catalyst such as vanadyl pyrophosphate (VO)₂P₂O₅ . Additionally, biotechnological production methods using fungi of the genus Rhizopus have been developed to produce this compound from renewable raw materials .
Chemical Reactions Analysis
Types of Reactions: Fumaramic acid undergoes various chemical reactions, including:
Isomerization: Conversion to maleic acid under catalytic or non-catalytic conditions.
Hydration: Formation of malic acid in the presence of an acid catalyst.
Oxidation: Conversion to oxaloacetic acid via enzymatic oxidation.
Common Reagents and Conditions:
Catalysts: Hydrochloric acid, vanadyl pyrophosphate.
Conditions: Elevated temperatures (448-623 K) and pressures (1400 kPa) for hydration reactions.
Major Products:
Malic Acid: Formed through hydration.
Oxaloacetic Acid: Formed through oxidation.
Scientific Research Applications
Fumaramic acid has diverse applications in scientific research and industry:
Chemistry: Used as a building block for the synthesis of polymers such as unsaturated polyester resins and alkyd resins.
Biology: An intermediate in the citric acid cycle, playing a crucial role in cellular respiration.
Industry: Used as an acidulant and flavor enhancer in the food industry, and as a feed preservative.
Mechanism of Action
Fumaramic acid exerts its effects through various molecular targets and pathways:
Enzymatic Activity: Acts as a substrate for succinate dehydrogenase in the citric acid cycle, leading to the production of ATP.
Anti-inflammatory Effects: this compound esters disrupt the binding of Keap1 to Nrf2, leading to the activation of antioxidant response genes.
Immunomodulation: Modulates cytokine expression and inhibits keratinocyte proliferation.
Comparison with Similar Compounds
- Maleic Acid
- Succinic Acid
- Crotonic Acid
- Fumaryl Chloride
- Fumaronitrile
- Dimethyl Fumarate
- Ammonium Fumarate
- Iron (II) Fumarate
Fumaramic acid’s stability and unique reactivity make it a valuable compound in various applications, distinguishing it from its similar counterparts.
Properties
IUPAC Name |
4-amino-4-oxobut-2-enoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NO3/c5-3(6)1-2-4(7)8/h1-2H,(H2,5,6)(H,7,8) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSQQTNAZHBEJLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870612 | |
Record name | 4-Amino-4-oxobut-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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